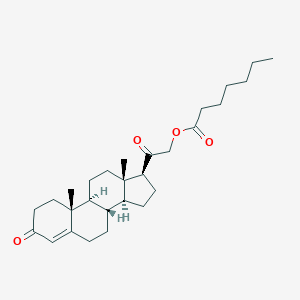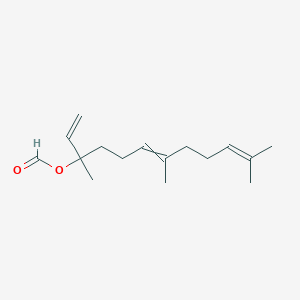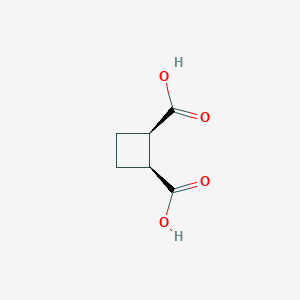
Fluorapatit
Übersicht
Beschreibung
Fluorapatite is a common phosphate mineral with the chemical formula calcium fluorophosphate (Ca5(PO4)3F) . It is a member of the apatite group and is often found in igneous, metamorphic, and sedimentary rocks. Fluorapatite is known for its glassy crystals, which can appear in various colors such as green, brown, blue, yellow, violet, or colorless . It is a significant source of phosphorus and plays a crucial role in the mineralization of dental tissues in vertebrates .
Wissenschaftliche Forschungsanwendungen
Fluorapatite has a wide range of scientific research applications, including:
- Chemistry: It is used as a source of phosphorus and fluoride in various chemical reactions and processes .
- Biology: Fluorapatite is a key component of tooth enamel and bone mineral, making it essential in studies related to dental health and bone biology .
- Medicine: Due to its biocompatibility, fluorapatite is used in the development of orthopedic implants, dental ceramics, and sustained-release drug carriers .
- Industry: Fluorapatite is used in the production of phosphoric acid and hydrofluoric acid, which are important in the manufacture of fertilizers, detergents, and other industrial products .
Wirkmechanismus
Target of Action
Fluorapatite primarily targets dental and skeletal tissues . It is found in the teeth of various species, including humans, and is present in teeth that have been exposed to fluoride ions . In bones, Fluorapatite alters osteogenesis by replacing calcium, resulting in changes in bone structure .
Mode of Action
Fluorapatite’s mode of action involves the deposition of a stable, acid-resistant tooth surface coating . This coating comprises calcium fluoride generated via the actions of SnF2 on apatite, and its transformation to fluorapatite . This process involves the exchange of F− ‘ligands’ from Sn(II) to Ca2+ . When fluoride is present in oral fluids, Fluorapatite forms during the remineralization process . Fluoride ions (F-) replace hydroxyl groups (OH–) in the formation of the apatite crystal lattice .
Biochemical Pathways
Fluorapatite affects several biochemical pathways. It is a known inhibitor of glycolysis at the cellular energetics level . Fluoride-mediated apoptosis occurs via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways .
Pharmacokinetics
After absorption from the gastrointestinal tract, respiratory tract, or skin and mucous membrane, Fluorapatite reaches different organs and body tissues through blood circulation . Following oral intake, unabsorbed fluoride is excreted through feces, and 50–70% of absorbed fluoride is excreted through urine, perspiration, saliva, milk, and egg (in birds), and the rest is retained in the body .
Result of Action
The presence of Fluorapatite helps prevent tooth decay or dental caries . In bones, Fluorapatite alters the osteogenesis by replacing calcium, thus resulting in bone deformities . In skeletal muscles, high concentration and long-term exposure to fluoride causes loss of muscle proteins leading to atrophy .
Action Environment
The action of Fluorapatite is influenced by environmental factors. The prominent source of fluoride in humans is drinking water, which gets contaminated due to the nature of rocks and fluoride-bearing minerals in groundwater . Fluorapatite is a common constituent occurring in iron-oxide copper gold (IOCG) deposits, iron-oxide fluorapatite (IOA) deposits, and carbonatite-related REE deposits .
Biochemische Analyse
Biochemical Properties
Fluorapatite is involved in various biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it plays a crucial role in the remobilization, transportation, and precipitation of rare earth elements (REE) during its alteration .
Cellular Effects
It is known that it promotes the growth of bone cells , influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Fluorapatite exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Fluorapatite is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways that Fluorapatite is involved in are still being studied.
Transport and Distribution
Fluorapatite is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluorapatite can be synthesized through various methods. One common approach involves the reaction of calcium phosphate with hydrofluoric acid. The process can be summarized as follows:
- The calcium phosphate is then reacted with hydrofluoric acid to form fluorapatite .
Calcium phosphate: is generated by combining calcium and phosphate salts at neutral pH.
Industrial Production Methods: In industrial settings, fluorapatite is often produced from phosphate rock, which contains significant amounts of fluorapatite. The rock is mined and processed to extract the mineral. The extracted fluorapatite is then used to produce phosphoric acid and hydrofluoric acid, which are essential in various industrial applications .
Analyse Chemischer Reaktionen
Fluorapatite undergoes several types of chemical reactions, including:
Dissolution: Fluorapatite dissolves in acidic solutions, such as hydrochloric acid, to release calcium and phosphate ions.
Ion Exchange: Fluorapatite can undergo ion-exchange reactions with other apatite minerals, such as hydroxylapatite, to form mixed compositions.
Common Reagents and Conditions:
Hydrochloric acid: is commonly used to study the dissolution kinetics of fluorapatite.
Hydrofluoric acid: is used in the synthesis of fluorapatite from calcium phosphate.
Major Products Formed:
- Calcium ions (Ca2+)
- Phosphate ions (PO43-)
- Fluoride ions (F-)
Vergleich Mit ähnlichen Verbindungen
Fluorapatite is often compared with other apatite minerals, such as:
- Hydroxylapatite (Ca5(PO4)3OH): Unlike fluorapatite, hydroxylapatite contains hydroxide ions instead of fluoride ions. Hydroxylapatite is also a major component of bone and tooth mineral but is less stable and more soluble in acidic conditions compared to fluorapatite .
- Chlorapatite (Ca5(PO4)3Cl): This mineral contains chloride ions instead of fluoride ions. Chlorapatite is less common and has different physical and chemical properties compared to fluorapatite .
Uniqueness of Fluorapatite: Fluorapatite’s unique properties, such as its stability and resistance to acid attack, make it particularly valuable in dental and industrial applications. Its ability to release fluoride ions also contributes to its effectiveness in preventing tooth decay and enhancing bone health .
Eigenschaften
CAS-Nummer |
1306-05-4 |
|---|---|
Molekularformel |
CaFO4P-3 |
Molekulargewicht |
154.05 g/mol |
IUPAC-Name |
pentacalcium;fluoride;triphosphate |
InChI |
InChI=1S/Ca.F.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/p-3 |
InChI-Schlüssel |
UPIBPIVIVOUVLQ-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[F].[Ca] |
Key on ui other cas no. |
12015-73-5 1306-05-4 |
Piktogramme |
Irritant |
Synonyme |
calcium fluoride phosphate (Ca5F(PO4)3) fluorapatite fluorapatite (Ca7F2(PO4)4) fluoroapatite |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical formula and molecular weight of fluorapatite?
A1: Fluorapatite is represented by the chemical formula Ca5(PO4)3F [] and has a molecular weight of 504.30 g/mol.
Q2: What spectroscopic techniques are used to characterize fluorapatite?
A2: Researchers commonly utilize several techniques for characterization, including: * X-ray diffraction (XRD): This technique reveals the crystal structure and phase purity of fluorapatite [].* Infrared (IR) spectroscopy: IR spectroscopy helps identify the presence of specific functional groups, like hydroxyl groups, within the apatite structure [, ].* Raman spectroscopy: This method provides information about the vibrational modes of molecules within the apatite structure, aiding in identifying different apatite species and characterizing their composition [].* Nuclear Magnetic Resonance (NMR): Both 19F and 31P NMR can be employed to investigate the local structural environment around fluorine and phosphorus atoms in apatite [, ].
Q3: How does the presence of rare earth elements (REEs) affect the properties of fluorapatite?
A4: REEs often substitute for calcium in the fluorapatite lattice []. This substitution can impact:* Fluorescence: The presence and type of REEs can influence the color of fluorescence observed under UV light, providing a quick method for discriminating between Cl-rich and F-rich apatites [].* Electronic Properties: Density functional theory (DFT) calculations indicate that REE substitution shifts the Fermi level of fluorapatite to higher energy levels, making it more reactive and potentially influencing its floatability [].
Q4: How does fluorapatite compare to hydroxyapatite in terms of solubility and stability?
A5: Fluorapatite generally exhibits lower solubility and greater stability compared to hydroxyapatite, particularly in acidic environments [, , ]. This enhanced stability is attributed to the stronger bonding of fluoride within the apatite crystal lattice [].
Q5: How does the incorporation of fluoride into hydroxyapatite influence its properties?
A6: Fluoridation of hydroxyapatite enhances its resistance to acid dissolution, making it less prone to demineralization [, ]. This effect is attributed to the formation of fluorapatite, which has a lower solubility product than hydroxyapatite, promoting remineralization and inhibiting caries formation [].
Q6: How does the presence of silica or alumina affect the thermal stability of fluorapatite during the reduction of iron ore?
A7: The presence of silica in the reaction system lowers the initial reduction temperature of fluorapatite more effectively than alumina. Additionally, silica exhibits a greater catalytic effect on the reduction process compared to alumina, leading to lower activation energy and pre-exponential factors in kinetic studies [].
Q7: What are some applications of fluorapatite in environmental remediation?
A8: Fluorapatite, particularly in its nanocomposite form, shows promise in removing heavy metals from contaminated water []. For example, it effectively sequesters lead from aqueous solutions by forming highly insoluble lead-phosphate minerals like pyromorphite [].
Q8: How is fluorapatite used in biomedical applications?
A9: Fluorapatite's biocompatibility makes it a suitable material for various biomedical applications, including:* Coatings for medical implants: Fluorapatite coatings on titanium alloys like Ti-6Al-4V enhance biocompatibility and promote bone-like apatite formation [, ].* Bone regeneration: Fluorapatite scaffolds provide a framework for bone tissue regeneration, and its presence in cocultures with mesenchymal stem cells and endothelial cells enhances mineralization [].
Q9: How is fluorapatite being explored for drug delivery?
A10: Researchers are exploring the use of fluorapatite nanoparticles as drug delivery vehicles due to their biocompatibility and ability to be functionalized with various molecules []. These nanoparticles have the potential to improve drug targeting and controlled release, enhancing therapeutic efficacy.
Q10: What can the occurrence and composition of fluorapatite tell us about geological processes?
A11: Fluorapatite serves as a valuable indicator mineral in various geological settings:* Igneous processes: Fluorapatite composition, particularly its REE content and halogen ratios, helps determine the origin and evolution of igneous rocks, including those found on the Moon [, , ].* Fluid flow history: Fluorapatite cementation in sedimentary basins, like the Thelon Basin in Canada, provides insights into past fluid flow events and the timing of diagenetic processes [].* Metasomatic alteration: Variations in the composition of fluorapatite within ore deposits, such as the Sin Quyen Cu-LREE-Au deposit in Vietnam, can reveal the extent and nature of fluid-rock interactions during mineralization [].
Q11: What are some ongoing challenges and future directions for fluorapatite research?
A12: * Understanding the complexities of apatite solid solutions: While significant progress has been made, further research is needed to fully elucidate the thermodynamic behavior and atomic arrangements within complex fluorapatite solid solutions [].* Optimizing fluorapatite synthesis for specific applications: Tailoring the size, morphology, and composition of synthetic fluorapatite is crucial for enhancing its performance in various applications. * Developing sustainable and environmentally friendly processing methods: As the demand for apatite grows, exploring eco-friendly and efficient extraction and processing techniques is critical [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















